Tert-butyl 2-amino-6-chloropyridine-3-carboxylate
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Overview
Description
Tert-butyl 2-amino-6-chloropyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a chlorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-6-chloropyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichloropyridine and tert-butyl carbamate.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms in 2,6-dichloropyridine with an amino group. This can be achieved using ammonia or an amine under appropriate conditions.
Esterification: The resulting 2-amino-6-chloropyridine is then subjected to esterification with tert-butyl chloroformate to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be replaced by other nucleophiles, such as hydroxyl or alkoxy groups, under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products include hydroxyl or alkoxy derivatives.
Oxidation: Products include nitro or nitroso derivatives.
Reduction: Products include primary or secondary amines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 2-amino-6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-6-chloropyridine-3-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyridine: Lacks the tert-butyl ester group, making it less bulky and potentially less selective in certain reactions.
Tert-butyl 2-amino-3-carboxylate: Lacks the chlorine atom, which can affect its reactivity and binding properties.
6-Chloropyridine-3-carboxylate: Lacks the amino group, which can influence its chemical behavior and applications.
Uniqueness
Tert-butyl 2-amino-6-chloropyridine-3-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential for selective interactions in various chemical and biological contexts. The presence of the tert-butyl ester group also enhances its stability and solubility, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-amino-6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)6-4-5-7(11)13-8(6)12/h4-5H,1-3H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALPGCGACGGSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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